2-Bromo-3'-methoxyacetophenone-13CD3

説明

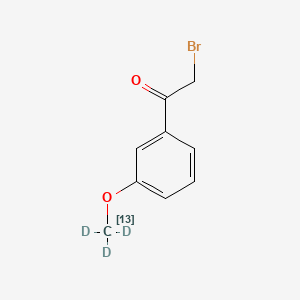

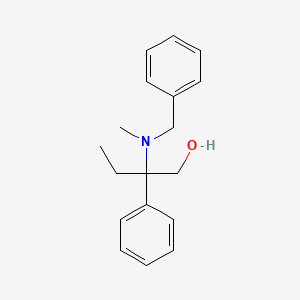

2-Bromo-3’-methoxyacetophenone-13CD3 is a deuterated derivative of 2-Bromo-3’-methoxyacetophenone, which is a popular reagent used in organic synthesis . The deuterated version of this compound is particularly useful for NMR spectroscopy studies due to its unique isotopic labeling . The compound is a white to off-white solid with a molecular formula of C9H6BrD3O2 .

Molecular Structure Analysis

The molecular formula of 2-Bromo-3’-methoxyacetophenone-13CD3 is C9H9BrO2 . It has a bromine atom attached to the benzene ring, making it a suitable reagent for substitution reactions . The methoxy group and the carbonyl group on the benzene ring also contribute to its reactivity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.08 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 159 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .科学的研究の応用

Enantioselective Reductions

- 2-Bromo-3'-methoxyacetophenone derivatives have been used in enantioselective reductions, with one study achieving 100% yield and enantiomeric excess using carrot and celeriac enzymatic systems (Mączka & Mironowicz, 2004).

Spectroscopy and Structure Analysis

- The compound's stable geometry, structural parameters, and vibrational frequencies were determined using DFT/B3LYP methods, providing insights into the effects of substituents on benzene ring vibrational frequencies (Arjunan et al., 2014).

- Another study focused on the conformational preferences of 2-methoxy-acetophenone, revealing specific arrangements of substituent groups based on long-range spin–spin coupling constants (Schaefer et al., 1984).

Reactivity and Synthesis

- Research has explored the reactivity of α,α-dibromo-2-methoxyacetophenone with various nucleophiles, demonstrating a bromophilic substitution/protonation/carbophilic substitution cascade process (Tatar et al., 2010).

- The synthesis of geometrical isomers of α, α′-dimethylstilbenes using 3-substituted acetophenones was investigated, providing insights into the formation of different isomers (Nagai, 1961).

Catalysis and Chemical Transformations

- Acetophenones substituted by methoxyl groups, including derivatives of 2-Bromo-3'-methoxyacetophenone, were used in homogeneous asymmetric hydrogenation, showing varying levels of reactivity and enantioselectivity (Li et al., 2000).

Advanced Materials and Chemical Analysis

- The adsorption of 4-methoxyacetophenone on niobic acid was studied using Fourier-transform infrared spectroscopy, which provides insights into the adsorption modes and surface acidity (Ahmad et al., 1999).

作用機序

Target of Action

It is known to be an alkylating agent , which suggests that it may interact with nucleophilic sites in biological molecules, such as the nitrogen and oxygen atoms in DNA bases.

Mode of Action

As an alkylating agent, 2-Bromo-3’-methoxyacetophenone-13CD3 can form covalent bonds with its targets, leading to modifications in their structure and function . This interaction can result in changes at the molecular level, potentially affecting the activity of enzymes, the structure of proteins, or the integrity of genetic material.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-3’-methoxyacetophenone-13CD3 . .

生化学分析

Biochemical Properties

2-Bromo-3’-methoxyacetophenone-13CD3 is an alkylating agent . It has been used to stabilize clopidogrel active metabolite (AM) in human plasma . It has also been used in the derivatisation of active metabolites in blood to ensure its stability during sample processing and storage

Cellular Effects

As an alkylating agent, it may interact with various cellular components and influence cell function

Molecular Mechanism

As an alkylating agent, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-bromo-1-[3-(trideuterio(113C)methoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOHBIFQNQQUFI-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

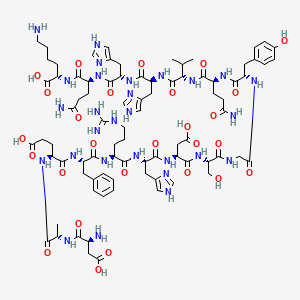

![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)

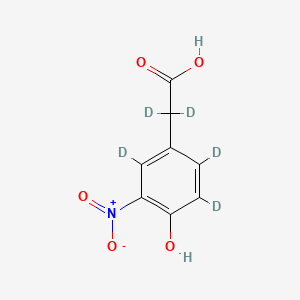

![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)

![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)